2-Ethoxy-4-formylphenyl 4-nitrobenzoate
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Overview
Description
2-Ethoxy-4-formylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C16H13NO6 It is characterized by the presence of an ethoxy group, a formyl group, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitration of the benzene ring is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the formylated and nitrated phenyl ring with ethyl alcohol in the presence of an acid catalyst to form the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl 4-nitrobenzoate.
Reduction: 2-Ethoxy-4-formylphenyl 4-aminobenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: The compound is investigated for its potential pharmacological activities and as a building block for drug development.
Analytical Chemistry: It is used as a reference standard in analytical techniques such as high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenyl 2-nitrobenzoate
- 2-Methoxy-4-formylphenyl 4-nitrobenzoate
- 2-Ethoxy-4-formylphenyl 4-aminobenzoate
Uniqueness
2-Ethoxy-4-formylphenyl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the formyl and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C16H13NO6 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-2-22-15-9-11(10-18)3-8-14(15)23-16(19)12-4-6-13(7-5-12)17(20)21/h3-10H,2H2,1H3 |
InChI Key |
ULXSWHCSZWANST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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